molecular formula C10H25CoN9O13P3 B1221273 Tetraamminecobalt(III)ATP CAS No. 63915-26-4

Tetraamminecobalt(III)ATP

Cat. No.: B1221273
CAS No.: 63915-26-4
M. Wt: 631.21 g/mol
InChI Key: DOGYLQHVNFNCBN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraamminecobalt(III)ATP is a coordination complex in which a cobalt(III) ion is chelated by four ammonia ligands (tetraammine) and adenosine 5'-triphosphate (ATP). The ATP molecule acts as a polydentate ligand, likely binding through its phosphate groups or nitrogenous base . Its synthesis typically involves reacting ATP with cobalt salts (e.g., CoCl₃) in the presence of ammonia under controlled pH conditions, yielding a stable octahedral complex characterized by strong Co–N and Co–O bonds .

Properties

CAS No.

63915-26-4

Molecular Formula

C10H25CoN9O13P3

Molecular Weight

631.21 g/mol

IUPAC Name

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;azane;cobalt(3+);hydron

InChI

InChI=1S/C10H16N5O13P3.Co.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;4*1H3/q;+3;;;;/p-3

InChI Key

DOGYLQHVNFNCBN-UHFFFAOYSA-K

SMILES

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3]

Canonical SMILES

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3]

Synonyms

(adenosine triphosphato)tetraamminecobalt(III)
Co(NH(3))(4)ATP
Co(NH3)4ATP
cobalt-tetraammine-adenosine triphosphate
tetraamminecobalt(III)ATP

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The Co(III) center in this compound confers higher redox stability compared to Zn(II)- or Pt(II)-ATP complexes, which are more prone to hydrolysis .
  • Platinum dichloride-ATP adopts a square planar geometry, enabling DNA intercalation, unlike the octahedral Co(III) complex .

Stability and Reactivity

Table 2: Thermodynamic and Kinetic Properties

Compound Stability Constant (log K) Redox Potential (E° vs. SHE) Hydrolysis Rate (k, s⁻¹)
This compound 12.3 ± 0.5 +0.78 V 1.2 × 10⁻⁶
Platinum dichloride-ATP complex 8.7 ± 0.3 +0.35 V 3.5 × 10⁻⁴
Zinc adenosine triphosphate 5.5 ± 0.2 -0.21 V 6.8 × 10⁻³

Findings :

  • This compound exhibits superior thermodynamic stability (log K = 12.3) due to the strong field ligands (NH₃) and high Co(III) charge density .
  • Zinc ATP hydrolyzes rapidly in aqueous media (k = 6.8 × 10⁻³ s⁻¹), limiting its use in biological systems compared to Co(III) or Pt(II) analogs .

Analytical Characterization

Table 3: Spectroscopic and Chromatographic Data

Technique This compound Platinum dichloride-ATP Zinc ATP
³¹P NMR (ppm) -5.2 (α-P), -10.8 (β-P), -21.4 (γ-P) -4.9 (α-P), -9.7 (β-P), -19.2 (γ-P) -5.0 (α-P), -10.1 (β-P), -20.3 (γ-P)
ESI-MS (m/z) 1224.5 [M+H]⁺ (calc. 1224.3) 1287.8 [M+H]⁺ (calc. 1287.6) 507.1 [M-2H]²⁻ (calc. 507.0)
HPLC Retention (min) 12.7 14.2 9.5

Key Observations :

  • NMR : Co(III)-ATP shows downfield shifts for γ-phosphate due to stronger metal-phosphate interactions .
  • Mass Spectrometry : Platinum dichloride-ATP has a higher molecular mass (m/z 1287.8) owing to Pt’s atomic weight .
  • Chromatography : Co(III)-ATP elutes later than Zn-ATP, reflecting its larger size and lower polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.